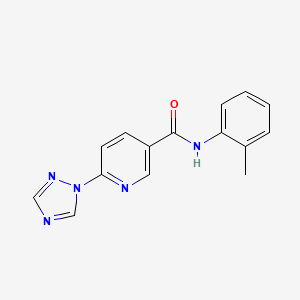
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
Descripción
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a nicotinamide derivative featuring a 1,2,4-triazole substituent at the 6-position of the pyridine ring and a 2-methylphenyl group attached to the carboxamide nitrogen. This compound belongs to a broader class of triazole-containing heterocycles, which are of significant interest due to their diverse biological activities, including antifungal, herbicidal, and enzyme-inhibitory properties . The 1,2,4-triazole moiety is critical for binding to biological targets, such as cytochrome P450 enzymes, which are implicated in drug metabolism and steroid biosynthesis .
Propiedades
IUPAC Name |
N-(2-methylphenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-11-4-2-3-5-13(11)19-15(21)12-6-7-14(17-8-12)20-10-16-9-18-20/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLRXDLXEAUGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a metal-free process under continuous-flow conditions.
Coupling with Nicotinamide: The triazole derivative is then coupled with nicotinamide under microwave irradiation.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the continuous-flow synthesis process. This method is advantageous due to its high yield, selectivity, and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the triazole ring or the nicotinamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of triazole N-oxides, while reduction can yield various reduced forms of the triazole ring .
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the triazole ring.
Materials Science: The compound is used in the development of coordination frameworks and electroactive materials.
Biological Research: It is employed in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of N-(2-methylphenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Redox Activity: The triazole ring can participate in redox reactions, influencing cellular oxidative states.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Spectroscopic and Physicochemical Properties
- IR/NMR Trends : The target compound’s IR spectrum would likely show peaks for –NH (~3290 cm⁻¹), C=O (~1670 cm⁻¹), and triazole C–N (~1280 cm⁻¹), consistent with analogs like 6b and 6c .
- Lipophilicity : The 2-methylphenyl group may confer moderate lipophilicity (logP ~2.5–3.0), intermediate between the hydrophilic 2-ethoxyphenyl analog (logP ~2.0) and the highly lipophilic naphthoxy-triazole compounds (logP >4.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


